molecular formula C15H25N3O B2783205 N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide CAS No. 1223260-76-1

N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide

Cat. No. B2783205
CAS RN: 1223260-76-1
M. Wt: 263.385
InChI Key: WODHXFZLRWGYJF-UHFFFAOYSA-N
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Description

N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first discovered by researchers at the Australian National University in 2009 and has since been the subject of extensive research due to its potential as an anti-cancer drug.

Mechanism of Action

CX-5461 binds to the DNA template of RNA polymerase I and prevents the enzyme from initiating transcription. This leads to a decrease in the production of rRNA and a subsequent decrease in the production of ribosomes. The reduction in ribosome production leads to a decrease in protein synthesis, which can trigger a cascade of events that ultimately leads to cell death.
Biochemical and Physiological Effects:
CX-5461 has been shown to have a number of biochemical and physiological effects. In addition to its effects on ribosome production and protein synthesis, it has been shown to induce DNA damage and activate the p53 tumor suppressor pathway. It has also been shown to have anti-angiogenic effects, which could potentially make it useful in the treatment of cancer.

Advantages and Limitations for Lab Experiments

One advantage of CX-5461 is that it is a small molecule inhibitor, which makes it relatively easy to synthesize and study in the laboratory. However, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on CX-5461. One area of interest is the development of more potent and selective inhibitors of RNA polymerase I. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to CX-5461 treatment. Finally, there is interest in exploring the potential of CX-5461 in combination with other anti-cancer drugs, as well as in other disease areas such as neurodegenerative disorders.

Synthesis Methods

The synthesis of CX-5461 involves several steps, starting with the reaction of 2-ethylpiperidine with ethyl chloroacetate to form 2-(2-ethylpiperidin-1-yl)acetate. This intermediate is then reacted with cyclopropylamine and cyanogen bromide to form N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide.

Scientific Research Applications

CX-5461 has been extensively studied for its potential as an anti-cancer drug. It works by inhibiting the activity of RNA polymerase I, which is responsible for the transcription of ribosomal RNA (rRNA). This leads to a decrease in the production of ribosomes, which are essential for cell growth and proliferation. Cancer cells, which have a higher rate of cell division than normal cells, are particularly sensitive to the effects of CX-5461.

properties

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-(2-ethylpiperidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-3-13-6-4-5-9-18(13)10-14(19)17-15(2,11-16)12-7-8-12/h12-13H,3-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WODHXFZLRWGYJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CC(=O)NC(C)(C#N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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